2-Fluoro-3-methylbenzene-1-sulfonamide
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Overview
Description
2-Fluoro-3-methylbenzene-1-sulfonamide is an organosulfur compound with the molecular formula C7H8FNO2S It is characterized by the presence of a fluorine atom, a methyl group, and a sulfonamide group attached to a benzene ring
Mechanism of Action
Target of Action
Many sulfonamide compounds are known to inhibit the enzyme carbonic anhydrase, which plays a key role in regulating pH and fluid balance in the body. It’s possible that 2-Fluoro-3-methylbenzene-1-sulfonamide could have a similar target, but this would need to be confirmed with specific studies .
Mode of Action
If this compound does indeed target carbonic anhydrase, it would likely bind to the active site of the enzyme, preventing it from catalyzing its normal reactions .
Biochemical Pathways
Inhibition of carbonic anhydrase can disrupt several biochemical pathways, including those involved in the transport of carbon dioxide and bicarbonate in the blood, as well as the production of aqueous humor in the eye .
Pharmacokinetics
These properties can greatly influence a drug’s bioavailability, or the proportion of the drug that enters the circulation and can have an active effect .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. If it inhibits carbonic anhydrase, it could potentially lead to changes in pH and fluid balance in the body .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors could affect how well the compound binds to its target, as well as its overall stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-methylbenzene-1-sulfonamide typically involves the sulfonation of 2-fluoro-3-methylbenzene followed by the introduction of the sulfonamide group. One common method is the reaction of 2-fluoro-3-methylbenzene with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then treated with ammonia or an amine to yield the sulfonamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Substitution Reactions: The fluorine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different sulfonamide derivatives.
Scientific Research Applications
2-Fluoro-3-methylbenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential antibacterial and antifungal properties.
Material Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
2-Fluorobenzene-1-sulfonamide: Lacks the methyl group, which can affect its reactivity and binding properties.
3-Methylbenzene-1-sulfonamide: Lacks the fluorine atom, which can influence its chemical stability and biological activity.
2-Fluoro-4-methylbenzene-1-sulfonamide: Has a different position of the methyl group, leading to variations in its chemical behavior.
Uniqueness: 2-Fluoro-3-methylbenzene-1-sulfonamide is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring, which can significantly impact its chemical reactivity and biological activity. This unique structure makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-fluoro-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2S/c1-5-3-2-4-6(7(5)8)12(9,10)11/h2-4H,1H3,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVJSZITQCSLKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1691755-60-8 |
Source
|
Record name | 2-fluoro-3-methylbenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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